molecular formula C8H8N4 B13563456 Imidazo[1,2-a]pyridine-8-carboximidamide

Imidazo[1,2-a]pyridine-8-carboximidamide

Cat. No.: B13563456
M. Wt: 160.18 g/mol
InChI Key: BYPKKAVKTKDCAK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. This compound has been recognized for its potential in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), resulting in good yields .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing costs and environmental impact. Multi-component reactions, condensation reactions, and intramolecular cyclizations are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-8-carboximidamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-8-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions and responses .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

imidazo[1,2-a]pyridine-8-carboximidamide

InChI

InChI=1S/C8H8N4/c9-7(10)6-2-1-4-12-5-3-11-8(6)12/h1-5H,(H3,9,10)

InChI Key

BYPKKAVKTKDCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=N)N

Origin of Product

United States

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